molecular formula C7H16N2 B8618352 N-isopropylhexahydropyrimidine

N-isopropylhexahydropyrimidine

Cat. No.: B8618352
M. Wt: 128.22 g/mol
InChI Key: AJQMCTXGWDVPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropylhexahydropyrimidine is a substituted hexahydropyrimidine compound. It was historically prepared via the condensation reaction of formaldehyde with N-isopropyl-1,3-propanediamine, where one nitrogen of the diamine is primary and the other is secondary . This exothermic reaction is typically conducted at temperatures below 125 °C . The compound belongs to a class of chemicals that have been explored as building blocks in polymer science. For instance, related hexahydro-pyrimidine monomers have been used in the synthesis of multifunctional poly(ethylene glycol) block copolymers, where the acid-labile hexahydropyrimidine ring can be cleaved to liberate reactive 1,3-diamine functionalities for post-polymerization modification . As a member of the hexahydropyrimidine family, this compound is of interest in organic synthesis and materials science research. This product is designated for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

1-propan-2-yl-1,3-diazinane

InChI

InChI=1S/C7H16N2/c1-7(2)9-5-3-4-8-6-9/h7-8H,3-6H2,1-2H3

InChI Key

AJQMCTXGWDVPBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCNC1

Origin of Product

United States

Synthetic Methodologies for N Isopropylhexahydropyrimidine and Its Derivatives

Classical and Contemporary Synthetic Approaches for the Hexahydropyrimidine (B1621009) Core

The formation of the hexahydropyrimidine ring is a cornerstone of various synthetic strategies. Both long-established and more recent methods are employed to construct this heterocyclic system.

Condensation Reactions Utilizing N-isopropyl-1,3-propanediamine

A prevalent and classical method for synthesizing the hexahydropyrimidine core involves the condensation reaction between a 1,3-diamine and an aldehyde or ketone. Specifically for N-isopropylhexahydropyrimidine, this involves reacting N-isopropyl-1,3-propanediamine with an appropriate carbonyl compound.

A common approach is the reaction of N-isopropyl-1,3-propanediamine with formaldehyde (B43269). google.com For instance, treating a solution of N-isopropyl-1,3-propanediamine in isopropyl alcohol with an aqueous solution of formaldehyde leads to the formation of this compound. google.com This reaction is typically carried out at a reduced temperature, and the product can be isolated by distillation after removal of the solvents. google.com The yield for this particular synthesis has been reported to be as high as 78%. google.com

Similarly, other aldehydes can be used to introduce a substituent at the 2-position of the hexahydropyrimidine ring. The condensation of N-aryl-N'-alkyl-1,3-propanediamines with various aldehydes has been explored. researchgate.net While reactions with formaldehyde often proceed smoothly in a hydroalcoholic solution at room temperature, condensations with aromatic aldehydes may necessitate the use of dehydrating agents like activated molecular sieves to drive the reaction to completion. researchgate.net

The general applicability of this condensation method is highlighted by its use in preparing a variety of 1,3-disubstituted hexahydropyrimidines from the corresponding 1,3-propanediamine derivatives and carbonyl compounds. researchgate.net

Reductive Cyclization Strategies in Hexahydropyrimidine Formation

Reductive cyclization presents an alternative and powerful strategy for the synthesis of hexahydropyrimidines. This approach often involves the intramolecular cyclization of a linear precursor containing both amine and a group that can be reduced to form the final ring structure.

One such strategy involves a reductive amination-cyclization sequence. acs.org Starting from aldehydes containing a suitable precursor to a secondary amine, treatment with a primary amine under reductive conditions can lead to the formation of the hexahydropyrimidine ring. acs.org For example, the reaction of certain aldehydes with a primary amine in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH4) in methanol (B129727) can initiate a reductive amination followed by an intramolecular cyclization to yield hexahydropyrimidine derivatives. acs.org This method is particularly interesting as it allows for the construction of complex, conformationally constrained peptide mimics. acs.org

Alternative reductive methods for forming the hexahydropyrimidine core include the reduction of cyclic urea (B33335) derivatives or dihydropyrimidines. researchgate.net These methods typically yield 2- or 3-unsubstituted hexahydropyrimidines, respectively. researchgate.net

Targeted Synthesis of this compound Derivatives

Building upon the core hexahydropyrimidine structure, various derivatives can be synthesized by introducing substituents at different positions of the ring.

Introduction of Aryl and Alkyl Substituents

The introduction of aryl and alkyl groups onto the hexahydropyrimidine ring can be achieved through several synthetic routes. A common method involves starting with a appropriately substituted N-isopropyl-1,3-propanediamine or by using a substituted aldehyde in the initial condensation reaction.

For instance, N-arylhexahydropyrimidines can be synthesized by the condensation of N-aryl-N'-alkyl- (or aryl)-1,3-propanediamines with aldehydes. researchgate.net The reaction of N-(p-chlorophenyl)-N'-methyl-1,3-propanediamine with formaldehyde yields 1-(p-chlorophenyl)-3-methylhexahydropyrimidine. researchgate.net Similarly, using an aromatic aldehyde like p-nitrobenzaldehyde with an appropriate diamine can introduce an aryl group at the 2-position of the ring. researchgate.net

The synthesis of N-aryl substituted azacycles can also be achieved from N-alkyl protected arylamines and cyclic ethers in the presence of titanium tetrachloride (TiCl4) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org This method allows for the conversion of various N-alkyl protected arylamines, including N-isopropyl arylamines, into N-aryl substituted azacycles in high yields. rsc.org

Furthermore, acylation of the hexahydropyrimidine ring is a viable method for introducing substituents. The hexahydropyrimidine formed from the initial condensation can be reacted in situ with an acylating agent, such as an isocyanate, acyl halide, or acid anhydride, to produce an acylated derivative. google.com For example, 1-(2,6-dimethylphenylaminocarbonyl)-3-isopropylhexahydropyrimidine can be synthesized by reacting 3-isopropylhexahydropyrimidine with 2,6-dimethylphenylisocyanate. google.com

Table 1: Examples of Synthesized this compound Derivatives and Their Precursors

Derivative Precursor 1 Precursor 2 Reference
This compound N-isopropyl-1,3-propanediamine Formaldehyde google.com
1-(p-Chlorophenyl)-3-isopropylhexahydropyrimidine N-(p-chlorophenyl)-N'-isopropyl-1,3-propanediamine Formaldehyde researchgate.net

Stereo- and Regioselective Synthesis of Advanced Derivatives

The development of stereoselective and regioselective methods is crucial for accessing advanced derivatives of this compound with specific three-dimensional arrangements and substitution patterns.

Recent advancements have focused on achieving high levels of regio- and stereoselectivity in the synthesis of complex heterocyclic systems. For instance, a method for the reductive coupling of terminal alkynes with α-chloro boronic esters has been developed to produce allylic alcohols with excellent regioselectivity and high E/Z ratios. dicp.ac.cn While not directly applied to this compound in the provided context, such strategies highlight the potential for precise control over the formation of new stereocenters and substituted alkenes, which could be adapted for the synthesis of complex hexahydropyrimidine derivatives.

In the context of related heterocyclic systems, methods for the regioselective synthesis of pyrazoles from N-arylhydrazones and nitroolefins have been established, offering excellent control over the substitution pattern. organic-chemistry.org These approaches, which involve careful selection of reaction conditions, demonstrate the feasibility of directing reactions to a specific outcome, a principle that is applicable to the synthesis of complex this compound derivatives.

Furthermore, the synthesis of N-containing polycyclic compounds through radical cascade reactions of 1,7-dienes with aldehydes has been shown to proceed with high regio- and stereoselectivity. rsc.org This type of transformation allows for the rapid construction of complex molecular architectures with well-defined stereochemistry.

Mechanistic Insights into this compound Synthesis

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting the outcomes of new reactions. The synthesis of hexahydropyrimidines generally proceeds through the formation of key intermediates.

In the condensation reaction between a diamine and an aldehyde, the initial step is believed to be the formation of a hemiaminal, followed by dehydration to an iminium ion. Intramolecular attack of the second amino group on the iminium ion then leads to the cyclized hexahydropyrimidine ring. The stability of the intermediate carbocation-iminium ions plays a role in the reaction's success, with N-alkyl substituents providing stabilization. researchgate.net

For reductive amination-cyclization reactions, the mechanism likely involves the initial formation of an imine from the aldehyde and the primary amine, which is then reduced in situ. acs.org The subsequent intramolecular cyclization occurs through the nucleophilic attack of the secondary amine onto a suitable electrophilic center, which may be formed from the N-acetoxymethyl group under the reaction conditions. acs.org

Mechanistic studies on related N-N bond-forming reactions catalyzed by copper have shown an "oxidase"-type mechanism involving two redox half-reactions: the aerobic oxidation of a Cu(I) catalyst and the Cu(II)-promoted N-N coupling. rsc.org While this specific mechanism pertains to different substrates, it underscores the importance of understanding the role of catalysts and intermediates in facilitating complex bond formations, which is relevant to the development of new catalytic methods for hexahydropyrimidine synthesis.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
N-isopropyl-1,3-propanediamine
Formaldehyde
Isopropyl alcohol
N-aryl-N'-alkyl-1,3-propanediamines
N-arylhexahydropyrimidines
Sodium borohydride
1-(p-chlorophenyl)-3-methylhexahydropyrimidine
p-Nitrobenzaldehyde
Titanium tetrachloride
1,8-Diazabicyclo[5.4.0]undec-7-ene
1-(2,6-Dimethylphenylaminocarbonyl)-3-isopropylhexahydropyrimidine
2,6-Dimethylphenylisocyanate
α-chloro boronic esters
N-arylhydrazones
Nitroolefins
1,7-dienes

Elucidation of Reaction Pathways and Intermediate Formation

The formation of this compound and its derivatives typically proceeds through a series of well-defined reaction pathways involving the formation of key intermediates. The most common pathway is the condensation of an N-substituted 1,3-propanediamine with an aldehyde.

In the synthesis of N-aryl-N'-alkyl (or aryl)-1,3-propanediamines with aldehydes, the reaction with formaldehyde often proceeds smoothly in a hydroalcoholic solution at room temperature, leading to high yields of the corresponding hexahydropyrimidine. researchgate.net The reaction is believed to proceed through the formation of a cation-iminium ion intermediate. researchgate.net

A more complex, catalyzed reaction pathway has been elucidated using Density Functional Theory (DFT) for the Fe(III)-catalyzed synthesis of hexahydropyrimidine derivatives from bis(tosylamido)methane and α-phenylstyrene. rsc.org This study suggests an optimal reaction path of "condensation/iminium homologation/intramolecular aza-Prins". rsc.org The process begins with the Lewis acid-catalyzed release of a tosylformaldimine intermediate from bis(tosylamido)methane. rsc.org This is followed by an intermolecular aza-Prins reaction with the alkene to form an allylamide intermediate. rsc.org Subsequent steps lead to the cyclization and formation of the hexahydropyrimidine ring. rsc.org While this specific study does not use N-isopropyl-1,3-propanediamine as a starting material, it provides a mechanistic framework for how substituted hexahydropyrimidines can be formed through catalyzed, multi-step pathways involving distinct intermediates.

The general mechanism for the classical condensation to form a 2-substituted this compound can be outlined as follows:

Initial Adduct Formation: The primary amine of N-isopropyl-1,3-propanediamine attacks the carbonyl carbon of an aldehyde (e.g., formaldehyde), forming a hemiaminal intermediate.

Dehydration and Iminium Ion Formation: The hemiaminal dehydrates to form a Schiff base or an iminium ion. This step is often the rate-determining step and can be facilitated by the removal of water.

Intramolecular Cyclization: The secondary amine within the same molecule then attacks the electrophilic carbon of the iminium ion in an intramolecular fashion.

Final Product: This cyclization results in the formation of the saturated six-membered hexahydropyrimidine ring.

This pathway is consistent with the general understanding of aminal formation from diamines and aldehydes. conicet.gov.ar

Role of Catalysis and Reaction Conditions in Yield and Selectivity

The yield and selectivity of this compound synthesis are highly dependent on the chosen catalyst and reaction conditions, such as temperature, solvent, and the nature of the reactants.

The classical condensation method often requires measures to shift the reaction equilibrium towards the product side. This is typically achieved by using drying agents or through the azeotropic distillation of water. conicet.gov.ar In a study on the synthesis of N-acyl-N'-arylhexahydropyrimidines, microwave irradiation was employed as an efficient method to achieve high yields in short reaction times. conicet.gov.ar This highlights the role of energy input in accelerating the reaction.

Catalysis plays a crucial role in modern synthetic approaches. Iron(III) catalysts have been shown to be effective in the synthesis of complex hexahydropyrimidine derivatives. rsc.org In one study, Fe(OTf)₃ was used to catalyze the reaction between bis(tosylamido)methane and α-phenylstyrene, resulting in a 69% yield of the corresponding hexahydropyrimidine derivative under specific conditions (1,2-dichloroethane, 70 °C, 2 h). rsc.org The choice of catalyst is critical; for instance, in the reductive amination of ketones and aldehydes to primary amines, iron catalysts supported on N-doped SiC showed high activity, whereas catalysts on other supports like Al₂O₃ or SiO₂ were inactive. d-nb.info

The reaction conditions, including solvent and temperature, significantly influence the outcome. For the synthesis of N-arylhexahydropyrimidines, reactions with formaldehyde proceeded readily in a hydroalcoholic solution at room temperature. researchgate.net However, condensation with less reactive aromatic aldehydes often required the use of activated molecular sieves to drive the reaction. researchgate.net The polarity of the solvent can also be a key factor. In a study on the N-formylation of amines, polar solvents like DMSO gave significantly higher yields compared to less polar or non-polar solvents. mdpi.com Temperature is another critical parameter; increasing the reaction temperature in the synthesis of N-methylaniline from aniline (B41778) increased the conversion rate, but an excessively high temperature led to a drop in selectivity. uni-muenchen.de

The following table summarizes the yields of various N-substituted hexahydropyrimidines under different conditions, illustrating the impact of substituents on the reaction outcome.

As seen in the table, the yield for the N-acyl-N'-(4-chlorophenyl) derivative with an isopropyl group (Compound 1d) was notably lower (16%) compared to derivatives with smaller alkyl groups or hydrogen, suggesting that steric hindrance from the isopropyl group can significantly impact the reaction efficiency under these specific conventional heating conditions. conicet.gov.ar

A patent for the synthesis of 1-methyl-2-isopropylhexahydropyrimidine (B8317779) describes a process where N-methyl-1,3-diaminopropane is added dropwise to a cooled mixture of isobutyraldehyde (B47883) and cyclohexane. prepchem.com This method highlights the direct condensation approach for preparing a specific N-alkyl-N'-isopropylhexahydropyrimidine derivative, emphasizing control over reaction temperature by cooling the mixture. prepchem.com

Spectroscopic Characterization and Conformational Analysis of N Isopropylhexahydropyrimidine Systems

Advanced Spectroscopic Techniques for Structural Elucidation

The precise determination of the molecular architecture of N-isopropylhexahydropyrimidine relies on a combination of modern spectroscopic methods. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this endeavor, providing detailed information about the connectivity, three-dimensional arrangement, and molecular weight of the compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, NOESY) for this compound

NMR spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei. wikipedia.org For this compound and its derivatives, ¹H and ¹³C NMR are fundamental for structural confirmation. researchgate.net

In ¹H NMR spectra of N-arylhexahydropyrimidines without a substituent at the 2-position, the geminal protons often show isochronicity, indicating rapid ring reversal and N-inversion at room temperature. researchgate.net The assignment of signals can be complex, but techniques such as the analysis of coupling constants and chemical shift values are employed. researchgate.net For instance, in some derivatives, the N-methyl group's orientation can be confirmed using Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about through-space proximity of protons. researchgate.net

The chemical shifts in ¹³C NMR provide complementary information about the carbon skeleton. The environment of each carbon atom influences its resonance frequency, allowing for the differentiation of carbons within the hexahydropyrimidine (B1621009) ring and the N-isopropyl substituent.

Interactive Table: Representative NMR Data for Hexahydropyrimidine Derivatives

Compound ClassNucleusChemical Shift (ppm) RangeKey Observations
N-Arylhexahydropyrimidines¹HVariesIsochronicity of geminal protons at room temperature suggests rapid conformational changes. researchgate.net
2-Aryl-substituted Derivatives¹HVariesPresence of a 2-aryl group can lock the conformation, leading to distinct axial and equatorial proton signals. researchgate.net
N-Methyl Derivatives¹HVariesNOESY can confirm the axial or equatorial orientation of the N-methyl group. researchgate.net

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. lcms.cz For this compound, the mass spectrum would confirm its molecular formula. For example, the related compound 1-(p-Chlorophenyl)-3-isopropylhexahydropyrimidine shows a molecular ion peak (M+) at m/z 238. researchgate.net

Fragmentation analysis within the mass spectrometer provides valuable structural information. The way a molecule breaks apart upon ionization can reveal details about its connectivity. While specific fragmentation patterns for this compound are not detailed in the provided context, general principles for amines suggest that alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) is a common fragmentation pathway. libretexts.org The presence of two nitrogen atoms, as dictated by the "nitrogen rule," would result in an even-numbered molecular weight for the parent molecule, assuming no other odd-numbered elements are present. libretexts.org

Conformational Dynamics of the Hexahydropyrimidine Ring

The six-membered hexahydropyrimidine ring is not planar and exists in various conformations, primarily chair and boat forms. The study of the interconversion between these conformations, as well as other dynamic processes, is known as conformational analysis. libretexts.org

Investigation of Ring Reversal and N-Inversion Processes

The hexahydropyrimidine ring can undergo a "ring reversal" or "ring flip," where one chair conformation converts into another. researchgate.net This process is often rapid at room temperature for derivatives lacking a substituent at the 2-position. researchgate.net

In addition to ring reversal, the nitrogen atoms in the hexahydropyrimidine ring can undergo pyramidal inversion, also known as nitrogen inversion. wikipedia.org This is a process where the nitrogen atom and its three substituents oscillate through a planar transition state. wikipedia.org For many amines, this inversion is rapid at room temperature. wikipedia.org The combination of ring reversal and N-inversion contributes to the dynamic nature of the hexahydropyrimidine system. researchgate.net The rate of these processes can be influenced by factors such as temperature and the nature of the substituents on the nitrogen atoms. researchgate.netwikipedia.org

Stereochemical Influence of the N-isopropyl Group on Ring Conformation

The presence of a bulky N-isopropyl group has a significant impact on the conformational preferences of the hexahydropyrimidine ring. Due to steric hindrance, the isopropyl group will preferentially occupy an equatorial position on the chair conformation to minimize unfavorable steric interactions with other atoms in the ring. This preference can influence the equilibrium between different chair conformations.

In cases where a 2-aryl group is also present, the conformational equilibrium is further shifted. The ring reversal equilibrium tends to favor conformations where the larger 2-aryl substituent is in an equatorial position. researchgate.net The interplay between the N-isopropyl group and other substituents dictates the dominant conformation of the molecule.

Analysis of Ring-Chain Tautomerism in Analogous Hexahydropyrimidines

Ring-chain tautomerism is an equilibrium between a cyclic form and an open-chain (linear) form of a molecule. rsc.org This phenomenon has been observed in various hexahydropyrimidine derivatives. rsc.orgresearchgate.netacs.org For instance, 2-aryl-6-oxohexahydropyrimidine-4-carboxylic acid sodium salts exist in a D₂O solution as a tautomeric mixture of the cyclic hexahydropyrimidine structure and a linear form. researchgate.net This equilibrium can be studied using NMR spectroscopy, where distinct signals for both the cyclic and linear tautomers can be observed. researchgate.net The position of this equilibrium can be influenced by factors such as the electronic properties of substituents on the aromatic ring. researchgate.net

Computational Studies on Conformational Preferences

Computational chemistry provides a powerful avenue for exploring the conformational landscape of flexible molecules like this compound. Quantum mechanical calculations, in particular, can offer deep insights into the relative energies of different conformers and the barriers to their interconversion.

Quantum Mechanical Calculations (e.g., DFT) for Conformational Landscapes

Density Functional Theory (DFT) has emerged as a robust method for studying the conformational preferences of organic molecules, offering a good balance between accuracy and computational cost. nih.govnih.gov For this compound, DFT calculations would be employed to map the potential energy surface (PES) associated with the rotation of the N-isopropyl group and the puckering of the hexahydropyrimidine ring. researchgate.netresearchgate.net

The hexahydropyrimidine ring is expected to adopt a chair conformation to minimize steric strain. ijcce.ac.ir The N-isopropyl substituent can exist in either an axial or equatorial position. DFT calculations can precisely determine the energy difference between these two conformers. Generally, for monosubstituted cyclohexanes and related heterocycles, the equatorial position is favored for bulky substituents to avoid 1,3-diaxial interactions.

Furthermore, rotation around the C-N bond of the isopropyl group leads to different rotational isomers (rotamers). A relaxed PES scan, where the dihedral angle of the isopropyl group is systematically varied and the rest of the molecular geometry is optimized at each step, can reveal the most stable rotameric states and the energy barriers separating them. nih.govmpg.de The results of these calculations can be visualized as a conformational energy landscape, which maps the energy of the molecule as a function of its key dihedral angles. researchgate.net

Interactive Data Table: Hypothetical DFT Calculation Results for this compound Conformers

Note: This table represents a plausible outcome of a DFT study at a common level of theory (e.g., B3LYP/6-31G). The energy values are relative to the most stable conformer.*

Conformer Isopropyl Group Orientation Relative Energy (kcal/mol) Predicted Population at 298 K (%)
1 (Global Minimum)Equatorial - Staggered0.00~95
2Equatorial - Eclipsed1.5 - 2.5<5
3Axial - Staggered2.0 - 3.5<1
4Axial - Eclipsed> 4.0<<1

These computational findings are crucial for understanding the dynamic behavior of this compound in solution and for interpreting experimental data, such as NMR spectra, where the observed parameters are often a population-weighted average of the contributing conformers.

Applications in Organic Synthesis and Catalysis

N-isopropylhexahydropyrimidine as a Versatile Synthetic Intermediate

This compound, a cyclic aminal, serves as a valuable intermediate in organic synthesis, particularly in the manipulation of 1,3-diamines. Its structure allows for the temporary protection of the diamine functionality, enabling selective transformations at other parts of a molecule.

Hexahydropyrimidines are a class of aminals that can be employed as protecting groups for 1,3-diamines, such as 1,3-propanediamine. researchgate.net The formation of the hexahydropyrimidine (B1621009) ring effectively masks the two secondary amine groups of a disubstituted 1,3-diamine, preventing them from undergoing undesired reactions. This protection strategy is advantageous due to the relative stability of the hexahydropyrimidine ring under certain conditions and its susceptibility to cleavage under others, allowing for controlled deprotection.

The synthesis of N-acyl-N'-arylhexahydropyrimidines has been achieved through the ring closure of N-acyl-N'-aryl-1,3-propanediamines with formaldehyde (B43269), often facilitated by microwave irradiation in an aqueous medium. researchgate.net This methodology highlights the formation of the hexahydropyrimidine core as a means to protect the diamine structure. The stability of the this compound ring would be comparable to other N,N'-dialkyl substituted hexahydropyrimidines, offering protection under conditions where the free diamine would be reactive. The cleavage of the hexahydropyrimidine ring, typically through hydrolysis under acidic conditions, regenerates the free 1,3-diamine, thus completing the protective group cycle.

The use of hexahydropyrimidines as synthetic intermediates provides a pathway for the directed synthesis of selectively N-substituted trimethylenediamines (the common name for 1,3-propanediamines). Starting with a pre-formed this compound, subsequent chemical manipulations can be performed on other parts of the molecule. The final step would involve the hydrolysis of the hexahydropyrimidine ring to unveil the N,N'-diisopropyl-1,3-propanediamine.

This strategy is particularly useful when synthesizing complex molecules where the presence of free secondary amine groups would interfere with the desired chemical transformations. While specific literature detailing the use of this compound for this exact purpose is not abundant, the principle is well-established in the chemistry of aminals and protecting groups. The formation of the hexahydropyrimidine from N,N'-diisopropyl-1,3-propanediamine and an aldehyde, followed by subsequent reactions and a final deprotection step via hydrolysis, represents a viable synthetic route to complex, selectively substituted trimethylenediamines.

N-isopropyl-Substituted N-Heterocyclic Carbene (NHC) Ligands

While the majority of research on N-heterocyclic carbenes has centered on five-membered imidazolium (B1220033) and imidazolinium scaffolds, the principles of NHC design and function can be extended to six-membered systems, such as those derived from N,N'-diisopropylhexahydropyrimidine. These saturated, six-membered NHCs, formally known as N,N'-diisopropyl-tetrahydropyrimidin-2-ylidenes, are of interest for their unique steric and electronic properties.

The design of NHC ligands, whether chiral or achiral, is guided by the desire to create a specific steric and electronic environment around a metal center to influence the outcome of a catalytic reaction. For NHCs derived from N,N'-diisopropylhexahydropyrimidine, the key design elements are the saturated six-membered backbone and the N-isopropyl substituents.

Backbone: The saturated hexahydropyrimidine backbone imparts greater flexibility compared to the more rigid five-membered unsaturated (imidazol-2-ylidene) and even saturated (imidazolin-2-ylidene) rings. This flexibility can influence the coordination geometry and the accessibility of the metal center.

N-Substituents: The N-isopropyl groups are crucial for both steric bulk and electronic properties. The isopropyl groups provide significant steric hindrance around the carbene carbon, which can be beneficial in promoting reductive elimination and preventing catalyst decomposition pathways like dimerization. Electronically, alkyl groups like isopropyl are strong sigma-donors, which increases the electron density on the carbene carbon and, consequently, the metal center upon coordination. This enhanced electron donation can increase the catalytic activity of the metal. scripps.edu

Chirality can be introduced into such NHC ligands by using an enantiomerically pure substituted 1,3-diaminopropane (B46017) as the starting material for the hexahydropyrimidine synthesis. This would place chiral centers on the backbone of the ligand, allowing for the creation of a chiral pocket around the metal center, which is essential for asymmetric catalysis.

N-heterocyclic carbenes are known to form stable complexes with a wide range of transition metals, including iridium, palladium, ruthenium, and gold. researchgate.netresearchgate.net NHCs with N-alkyl substituents, such as N-isopropyl, are strong σ-donors, leading to robust metal-ligand bonds. The synthesis of such complexes can often be achieved by reacting the free carbene with a suitable metal precursor or via transmetalation from a silver-NHC intermediate. researchgate.net

While specific studies on N,N'-diisopropyl-tetrahydropyrimidin-2-ylidene complexes are limited, the behavior of analogous saturated NHCs, such as 1,3-bis(2,6-diisopropylphenyl)imidazolidine-2-ylidene (SIPr), provides valuable insights. These ligands form stable complexes with various transition metals that are active in a wide array of catalytic transformations. For instance, palladium-NHC complexes are widely used in cross-coupling reactions, ruthenium-NHC complexes are prominent in olefin metathesis, iridium-NHC complexes are effective in hydrogenation and transfer hydrogenation, and gold-NHC complexes are utilized in a variety of catalytic transformations. nih.govnih.gov

The table below summarizes some representative transition metal complexes with N,N'-dialkyl and N,N'-diaryl substituted saturated NHCs, which serve as models for the expected complexes with N,N'-diisopropyl-tetrahydropyrimidin-2-ylidene.

MetalNHC Ligand TypeTypical ApplicationReference
Ruthenium (Ru)Saturated (e.g., SIPr)Olefin Metathesis researchgate.net
Palladium (Pd)Saturated (e.g., SIPr)Cross-Coupling Reactions nih.gov
Iridium (Ir)Saturated (e.g., SIPr)Hydrogenation, Transfer Hydrogenation scripps.edu
Gold (Au)Saturated (e.g., SIPr)Catalysis of various organic transformations nih.gov

The catalytic performance of a metal-NHC complex is highly dependent on the electronic and steric properties of the NHC ligand. These parameters can be systematically tuned to optimize catalyst activity, selectivity, and stability. researchgate.net

Electronic Parameters: The electron-donating ability of an NHC ligand is a key electronic parameter. Saturated NHCs, such as a tetrahydropyrimidin-2-ylidene, are generally stronger σ-donors than their unsaturated counterparts. The N-isopropyl groups further enhance this electron-donating character through their inductive effect. The strength of the σ-donation influences the electron density at the metal center, which in turn affects its reactivity in catalytic cycles. For example, in oxidative addition steps common in cross-coupling catalysis, a more electron-rich metal center can facilitate the reaction.

Steric Parameters: The steric bulk of the NHC ligand, often quantified by the percent buried volume (%Vbur), plays a critical role in catalysis. The N-isopropyl groups on a hexahydropyrimidine backbone would create a sterically demanding environment around the metal center. This steric hindrance can:

Promote the reductive elimination of the product from the metal center, which is often the rate-limiting step in cross-coupling reactions.

Stabilize the metal complex by preventing the coordination of multiple ligands or catalyst decomposition pathways.

Influence the selectivity of a reaction by controlling the approach of substrates to the metal center.

The table below illustrates how modifications to the N-substituents of NHC ligands can be used to tune their steric and electronic properties, with data from analogous five-membered ring systems providing a basis for understanding the expected effects in six-membered rings.

N-SubstituentRelative Steric BulkRelative Electron DonationExpected Impact on Catalysis
MethylLowModerateLess steric hindrance, may lead to lower stability.
IsopropylModerateHighGood balance of steric bulk and electron donation for many applications.
tert-ButylHighVery HighVery bulky, can be beneficial for challenging reductive elimination steps.
2,6-Diisopropylphenyl (on imidazole)Very HighHighProvides significant steric protection and electronic donation, leading to highly active and stable catalysts.

By analogy with well-studied NHC systems, it can be inferred that an N,N'-diisopropyl-tetrahydropyrimidin-2-ylidene ligand would be a strong σ-donor with moderate to high steric bulk, making it a potentially valuable ligand for a range of catalytic applications. unizar.eskaust.edu.sa

Catalytic Applications of this compound-Derived NHC Complexes

N-heterocyclic carbenes have been established as a versatile and powerful class of ligands in homogeneous catalysis, often enhancing the stability and activity of metal catalysts. Saturated NHCs, such as those derived from the hexahydropyrimidine scaffold, are known for their strong σ-donating properties. However, specific studies detailing the catalytic performance of this compound-metal complexes are not present in the available literature.

Homogeneous Cross-Coupling Reactions (e.g., Heck, Sonogashira)

The Heck and Sonogashira reactions are fundamental carbon-carbon bond-forming transformations frequently catalyzed by palladium complexes. The use of various NHC ligands has been shown to improve catalyst stability and efficiency in these reactions. Despite extensive searches, no specific examples, detailed research findings, or data tables describing the use of this compound-derived NHC complexes as catalysts for Heck, Sonogashira, or other related cross-coupling reactions could be located.

Olefin Metathesis Reactions

Ruthenium-based catalysts bearing NHC ligands are cornerstones of modern olefin metathesis. The electronic and steric properties of the NHC ligand are crucial in tuning the catalyst's activity and stability. While research exists for other saturated six-membered NHC ligands in this area, no studies detailing the application of this compound-derived NHC-ruthenium complexes in olefin metathesis reactions were identified.

Asymmetric Catalysis for Enantioselective Transformations

The development of chiral NHC ligands has been pivotal for the advancement of asymmetric metal catalysis, enabling the synthesis of enantioenriched molecules. nih.govmdpi.comrsc.org This typically involves incorporating chiral elements into the N-substituents or the backbone of the NHC ring. mdpi.com A thorough search of the literature did not yield any reports on the design, synthesis, or application of chiral NHC complexes derived from this compound for use in asymmetric catalysis and enantioselective transformations.

Computational Chemistry and Advanced Theoretical Investigations

Quantum Chemical Studies on N-isopropylhexahydropyrimidine

Quantum chemical studies provide a fundamental understanding of the behavior of this compound by solving the Schrödinger equation, albeit with approximations, for the molecular system. These methods offer a detailed picture of the electron distribution and the nature of chemical bonds, which are crucial for predicting the molecule's stability and reactivity.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of this compound is characterized by the saturated six-membered diazacyclic ring and the N-isopropyl substituent. Density Functional Theory (DFT) calculations on related hexahydropyrimidine (B1621009) systems have shown that the ring typically adopts a chair or sofa conformation to minimize steric strain. The nitrogen atoms in the ring possess lone pairs of electrons that are key to the molecule's basicity and nucleophilicity.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. The HOMO is typically localized on the nitrogen atoms, reflecting their electron-donating capability, while the LUMO is distributed over the carbon and hydrogen atoms of the ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Table 1: Representative Theoretical Data for a Substituted Hexahydropyrimidine Derivative

ParameterValueMethod
ConformationSofaX-ray Diffraction
HOMO-LUMO GapData not availableDFT/B3LYP
NBO Energy Transfer (Max)604.21 kJ/molDFT/B3LYP

Note: The data presented is for a fluorinated hexahydropyrimidine and serves as an illustrative example of the types of parameters obtained from quantum chemical studies.

Reaction Pathway Computations and Transition State Modeling

Computational chemistry is instrumental in mapping the potential energy surface of chemical reactions involving this compound. By identifying the transition states, which are the energy maxima along the reaction coordinate, chemists can understand the mechanism and predict the feasibility and kinetics of a reaction.

For the synthesis of hexahydropyrimidine derivatives, DFT calculations have been employed to elucidate the reaction mechanism. For example, in the Fe(III)-catalyzed synthesis of a hexahydropyrimidine derivative, the optimal reaction path was determined to be a "condensation/iminium homologation/intramolecular aza-Prins" sequence. Such studies involve locating the transition state structures for each elementary step and calculating the activation energies.

The modeling of transition states is a complex task that often requires sophisticated computational methods. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes. For instance, in the aza-Prins reaction step of a hexahydropyrimidine synthesis, the transition state would involve the formation of a new carbon-carbon bond and the breaking of a carbon-heteroatom bond. The calculated energy of this transition state, relative to the reactants, determines the rate of the reaction. While specific transition state models for reactions of this compound are not detailed in the available literature, the methodologies applied to similar systems are directly transferable.

Molecular Modeling for Rational Design in Catalysis

The unique structural and electronic properties of this compound make it a potential candidate as a ligand in catalysis. Molecular modeling plays a crucial role in the rational design of catalysts by predicting how the ligand will interact with a metal center and influence the catalytic cycle.

Prediction of Ligand-Metal Interactions and Binding Energetics

Molecular modeling techniques, including DFT and molecular mechanics, can predict the geometry and stability of metal complexes containing this compound as a ligand. The nitrogen atoms of the hexahydropyrimidine ring can act as Lewis bases, donating their lone pairs to a metal center to form a coordination complex.

The strength of the ligand-metal interaction, or binding energy, can be calculated to assess the stability of the complex. These calculations take into account factors such as the nature of the metal, its oxidation state, and the steric and electronic effects of the ligand. The isopropyl group on the nitrogen atom can exert a significant steric influence, affecting the coordination geometry and potentially the catalytic activity. DFT studies on metal complexes with nitrogen-containing ligands have shown that the bond lengths and angles can be accurately predicted, providing insight into the structure of the catalytic species. For instance, in complexes of Co(II), Cu(II), and Zn(II) with pyrimidine (B1678525) derivatives, the metal-nitrogen bond lengths were calculated to be in the range of 2.00 to 2.38 Å. mdpi.com

Computational Screening and Optimization of N-isopropyl-Substituted Ligands

Computational screening is a powerful strategy for discovering new catalysts. Large virtual libraries of ligands can be generated and their performance in a catalytic reaction can be predicted using computational methods. This approach can significantly accelerate the discovery of new and improved catalysts.

For N-isopropyl-substituted hexahydropyrimidine, a computational workflow could be designed to screen its potential as a ligand in various catalytic reactions. This would involve:

Generating a 3D model of the this compound ligand.

Creating virtual complexes with a range of transition metals.

Calculating key properties of these complexes, such as their stability and electronic structure.

Modeling the key steps of a catalytic cycle to predict the catalytic activity and selectivity.

While specific computational screening studies involving this compound are not yet prevalent in the literature, the methodologies for such investigations are well-established. rsc.orgmdpi.com

Quantitative Structure-Reactivity/Mechanism Relationship (QSRMR) Studies

QSRMR studies aim to establish a mathematical relationship between the structural or electronic properties of a series of compounds and their reactivity or mechanistic behavior. These models can then be used to predict the properties of new, unsynthesized compounds.

For a series of N-substituted hexahydropyrimidine derivatives, a QSRMR study could be developed to predict their reactivity in a particular reaction or their effectiveness as ligands in catalysis. This would involve:

Synthesizing or computationally generating a diverse set of N-substituted hexahydropyrimidine derivatives.

Calculating a range of molecular descriptors for each compound, such as steric parameters (e.g., cone angle), electronic parameters (e.g., HOMO energy), and topological indices.

Measuring the reactivity or catalytic performance of these compounds experimentally.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the observed activity.

While QSRMR studies specifically focused on this compound are not readily found, similar approaches have been successfully applied to other classes of heterocyclic compounds to predict their antioxidant activity or their performance in various chemical transformations. nih.govresearchgate.net

Correlating Structural Features with Mechanistic Parameters (e.g., reaction rates, selectivities)

Computational chemistry, particularly through the application of Density Functional Theory (DFT), offers profound insights into the reactivity of N-heterocyclic carbenes (NHCs), a class of compounds to which the active carbene form of this compound belongs. While direct computational studies on this compound are not extensively documented in publicly accessible literature, a wealth of theoretical investigations on analogous five- and six-membered ring NHCs allows for the extrapolation of key structure-reactivity relationships. These studies systematically explore how modifications to the carbene's structural and electronic properties influence mechanistic parameters such as reaction rates and stereoselectivity.

Detailed theoretical analyses reveal that the steric and electronic nature of the substituents on the nitrogen atoms and the backbone of the heterocyclic ring are pivotal in dictating the catalytic efficacy and selectivity of the carbene. For instance, the size of the N-alkyl groups can significantly impact the accessibility of the carbene center, thereby influencing reaction rates and, in many cases, the stereochemical outcome of the reaction.

One of the key areas of investigation has been the effect of N-substituents on the stability of reaction intermediates, which in turn correlates with reaction barriers. Computational modeling has demonstrated that steric pressure exerted by bulky substituents on the nitrogen atoms can influence the lability of bonds formed at the carbene center. acs.org This steric hindrance can either accelerate or decelerate a reaction depending on the nature of the transition state.

Furthermore, the electronic properties of the substituents play a crucial role. Electron-donating groups can increase the nucleophilicity of the carbene, which can enhance its reactivity in certain catalytic cycles. Conversely, electron-withdrawing groups can modulate the carbene's electronic character in a way that might be favorable for other types of transformations. These electronic effects are often quantified through computational methods that analyze the charge distribution and orbital energies of the carbene and its reaction intermediates.

In the context of stereoselectivity, computational studies have been instrumental in elucidating the subtle noncovalent interactions that govern the facial selectivity of reactions. rsc.org For reactions catalyzed by chiral NHCs, the orientation of the substrate relative to the catalyst in the transition state is dictated by a combination of steric repulsion and attractive forces like hydrogen bonding or π-π stacking. DFT calculations can model these transition states with high accuracy, allowing for the prediction of the major stereoisomer formed.

A systematic theoretical study on NHC-catalyzed annulation reactions, for instance, revealed that the stereoselectivity-determining step is often the formation of a new carbon-carbon bond between the NHC-bound intermediate and the electrophile. rsc.org The energy difference between the competing diastereomeric transition states, which can be as small as a few kcal/mol, determines the enantiomeric excess of the product. These energy differences arise from the intricate interplay of noncovalent interactions.

The steric bulk of the N-substituents on the NHC ligand has also been shown to effectively control the regioselectivity of certain reactions. In Rh-catalyzed hydroborations, for example, computational investigations have revealed that bulkier NHC ligands favor the formation of the linear product, whereas less sterically demanding ligands lead to the branched product. ibs.re.krpitt.edu This control is attributed to the steric clashes in the transition state leading to the branched isomer when bulky NHCs are employed.

The following data tables, derived from computational studies on analogous NHC systems, illustrate these correlations.

Table 1: Calculated Gibbs Free Energy Barriers for Decarboxylation of NHC-CO₂ Adducts with Varying N-Substituents.
N-SubstituentCalculated ΔG‡ (kcal/mol)Reference
Methyl25.0 acs.org
Ethyl24.5 acs.org
Isopropyl23.8 acs.org
tert-Butyl22.9 acs.org
Table 2: Influence of NHC Ligand Steric Bulk on Regioselectivity in Rh-Catalyzed Hydroboration.
NHC LigandCalculated Ratio (Linear:Branched)Reference
Less Sterically DemandingFavors Branched ibs.re.krpitt.edu
Bulkier NHCFavors Linear ibs.re.krpitt.edu
Table 3: Calculated Energy Barriers for Stereoisomer Formation in an NHC-Catalyzed Annulation.
Stereoisomeric Transition StateRelative Free Energy Barrier (kcal/mol)Reference
(R,S)-TS0.0 rsc.org
(S,R)-TS+1.5 rsc.org
(R,R)-TS+2.8 rsc.org
(S,S)-TS+3.2 rsc.org

Chemical Biology and Mechanistic Biological Investigations

Development of N-isopropylhexahydropyrimidine-Based Chemical Probes for Biological Systems

There is no available scientific literature describing the development or use of this compound as a basis for chemical probes. Chemical probes are essential tools for interrogating biological systems, but research has not yet been published that utilizes the this compound scaffold for purposes such as activity-based protein profiling, fluorescent labeling, or affinity purification.

Mechanistic Exploration of Molecular Interactions in Biological Contexts

No studies were found that investigate the molecular interactions of this compound within a biological context. Understanding these interactions is fundamental to elucidating the function of any bioactive compound.

Investigation of Enzyme Mechanism Modulation (e.g., binding modes, catalytic inhibition mechanisms)

There is a lack of published research on the effects of this compound on enzyme activity. While the broader class of pyrimidine (B1678525) derivatives has been studied for enzyme modulation, no specific data on binding modes, kinetic mechanisms, or inhibitory actions of this compound are available. nih.govnih.gov

Dissection of Cellular Signaling Pathway Interactions at a Molecular Level

The interaction of this compound with cellular signaling pathways remains uninvestigated in the available literature. The mechanisms by which cells communicate and respond to external stimuli are complex, and the role, if any, of this specific compound in modulating these pathways has not been documented. nih.govbiorxiv.org

Structure-Activity Relationship (SAR) Studies Focused on Mechanistic Action

No structure-activity relationship (SAR) studies for this compound or its close derivatives could be located. SAR studies are crucial for optimizing the potency and selectivity of bioactive molecules by modifying their chemical structure. nih.govmdpi.com The absence of such studies indicates that the exploration of this chemical scaffold for therapeutic or research purposes is still in its infancy or has not been a focus of published research.

Future Directions and Emerging Research Avenues

Innovation in Green and Sustainable Synthetic Methodologies for N-isopropylhexahydropyrimidine

The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry, aiming to reduce environmental impact through the design of safer and more efficient chemical processes. youtube.comyoutube.com Future research into the synthesis of this compound should prioritize the development of methodologies that align with these principles.

Current synthetic routes to pyrimidine (B1678525) derivatives often rely on established methods like the Biginelli reaction, which involves a one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or its derivatives. acs.org While efficient, these reactions can sometimes require harsh conditions or environmentally persistent solvents. Future innovations should focus on:

Catalytic Approaches: The use of reusable and environmentally benign catalysts, such as heteropolyacid-clay (HPA-Clay) or metal-organic frameworks (MOFs), could offer significant advantages in terms of waste reduction and catalyst recyclability. ichem.md

Solvent-Free and Alternative Solvent Systems: Exploring solvent-free reaction conditions or the use of greener solvents like water, ionic liquids, or supercritical fluids can drastically reduce the environmental footprint of the synthesis. ichem.mdnih.gov

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. acs.orgnih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. This can be achieved through the development of novel multicomponent reactions specifically tailored for the synthesis of N-substituted hexahydropyrimidines. nih.gov

The development of such sustainable methods will not only make the synthesis of this compound more environmentally friendly but also more cost-effective for potential large-scale applications.

Discovery of Novel Reactivity Modes and Chemical Transformations

The chemical reactivity of the this compound scaffold remains largely uncharted territory. Future research should aim to uncover novel transformations that can unlock its potential as a versatile building block in organic synthesis. Key areas for exploration include:

Ring Transformations: Investigations into the susceptibility of the hexahydropyrimidine (B1621009) ring to nucleophilic attack could lead to novel ring-opening and ring-transformation reactions, providing access to new heterocyclic systems. wur.nl

N-Alkylation and Functionalization: While the focus is on the N-isopropyl derivative, further derivatization at the other nitrogen atom or on the carbon backbone could lead to a diverse library of compounds with unique properties. nih.govacsgcipr.orgnih.gov Understanding the regioselectivity of these reactions will be crucial.

Asymmetric Synthesis: The development of stereoselective methods for the synthesis of chiral this compound derivatives is a significant challenge. Organocatalytic cascade reactions, for example, have proven effective in the asymmetric synthesis of other nitrogen-containing heterocycles and could be adapted for this purpose. nih.govrsc.org

Unraveling the fundamental reactivity of this compound will be essential for its application in the synthesis of complex molecules with potential biological or material science applications.

Expansion of N-isopropyl-Derived Ligands in Underexplored Catalytic Domains

The steric and electronic properties of the N-isopropyl group can significantly influence the coordination chemistry and catalytic activity of metal complexes. acs.org Ligands derived from this compound could find applications in a variety of catalytic transformations. While N-heterocyclic carbenes (NHCs) with N-alkyl substituents have been extensively studied, the potential of hexahydropyrimidine-based ligands is less explored. acs.org

Future research should focus on:

Synthesis of Novel Ligand Architectures: The design and synthesis of chiral and achiral ligands incorporating the this compound scaffold could lead to new catalysts with unique reactivity and selectivity.

Asymmetric Catalysis: Chiral P,N-ligands and other ligand classes have shown great promise in palladium-catalyzed asymmetric allylic substitution and other enantioselective reactions. nih.gov Exploring the potential of this compound-based ligands in this area is a promising avenue.

Emerging Catalytic Fields: The application of these novel ligands could be extended to underexplored catalytic domains such as photoredox catalysis, electrocatalysis, and polymerization catalysis, where the unique electronic and steric environment provided by the ligand can be advantageous.

The systematic exploration of this compound-derived ligands could lead to the discovery of highly efficient and selective catalysts for a wide range of organic transformations.

Integration of Advanced Machine Learning and AI in Computational Design and Prediction

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science by enabling the rapid prediction of molecular properties and the design of novel compounds with desired characteristics. For this compound, these computational tools can accelerate research and guide experimental efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Data-driven ML-based QSAR models can be developed to predict the biological activity of substituted pyrimidine and uracil derivatives. nih.gov Such models could be trained on existing data for related compounds to predict the potential therapeutic applications of novel this compound derivatives.

Predictive Modeling of Physicochemical Properties: ML algorithms can be employed to predict key properties such as solubility, stability, and toxicity, which are crucial for the development of new chemical entities. researchgate.net

De Novo Molecular Design: Generative AI models can be used to design novel this compound derivatives with optimized properties for specific biological targets or material applications. These models can explore a vast chemical space and propose new structures for synthesis and testing.

Interpretable Machine Learning: Advanced techniques like SHAP (Shapley Additive Explanations) can provide insights into the decisions made by complex ML models, helping chemists understand the structural features that contribute to predicted activity and guide the rational design of new compounds. acs.org

The integration of these computational approaches will be instrumental in unlocking the full potential of the this compound scaffold in a more efficient and targeted manner.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Mechanistic Chemical Biology

The pyrimidine nucleus is a cornerstone of many biologically active molecules, including nucleic acids and various pharmaceuticals. nih.govnih.govscialert.net This inherent biological relevance provides a strong rationale for exploring the interdisciplinary applications of this compound.

Probe Development for Chemical Biology: this compound derivatives could be developed as molecular probes to study biological processes. By attaching fluorescent tags or other reporter groups, these molecules could be used to visualize and understand the interactions of small molecules with biological targets.

Fragment-Based Drug Discovery: The this compound scaffold could serve as a valuable fragment in fragment-based drug discovery campaigns. Identifying weak-binding fragments that interact with a biological target can provide a starting point for the development of more potent and selective drug candidates.

Mechanism of Action Studies: For any this compound derivatives that exhibit biological activity, elucidating their mechanism of action will be crucial. nih.gov This involves identifying the specific protein target(s) and understanding the molecular interactions that lead to the observed biological effect. Techniques such as molecular docking and molecular dynamics simulations can provide valuable insights into these interactions. mdpi.com

Exploration of Novel Therapeutic Areas: A patent has been filed for novel hexahydropyrimidine compounds for the treatment of malaria, indicating the potential of this scaffold in infectious diseases. nih.gov Future research could explore the activity of this compound derivatives against a broader range of therapeutic targets, including those involved in cancer, inflammation, and neurodegenerative diseases.

By fostering collaborations between synthetic chemists, computational chemists, and chemical biologists, the full therapeutic and scientific potential of this compound can be realized.

Q & A

Q. How do researchers analyze the environmental degradation pathways of this compound?

  • Methodological Answer : Conduct accelerated degradation studies:
  • Hydrolytic degradation : Expose to buffers (pH 3–9) at 40°C.
  • Photolytic degradation : Use UV chambers (λ = 254 nm).
  • Identify metabolites via LC-HRMS and propose degradation mechanisms using isotope labeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.